Technical Documentation Center

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
  • CAS: 897008-27-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

Executive Structural Analysis Compound Identity: 2-(3,5-Dimethylisoxazol-4-yl)propanoic acid Systematic Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid Role: Heterocyclic building block; Carboxylic acid bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Structural Analysis

Compound Identity: 2-(3,5-Dimethylisoxazol-4-yl)propanoic acid Systematic Name: 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid Role: Heterocyclic building block; Carboxylic acid bioisostere precursor; Fragment-based drug discovery (FBDD) scaffold.

This guide details the structural specifications and synthetic pathways for the title compound, a critical intermediate in the synthesis of BET bromodomain inhibitors and penicillin-binding protein ligands. Its core 3,5-dimethylisoxazole moiety serves as a stable, metabolically robust aromatic scaffold that positions the propanoic acid tail for precise interaction with polar residues in protein binding pockets.

Cheminformatics Data

The following identifiers represent the canonical structure. Note that the C2 position of the propanoic acid chain is a chiral center; unless specified as (R) or (S), the SMILES below represents the racemate.

Identifier TypeString / Value
Canonical SMILES CC(C(=O)O)c1c(C)noc1C
Isomeric SMILES CO)c1c(C)noc1C (S-isomer example)
InChI Key AQRVUMXOCHIWOV-UHFFFAOYSA-N
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Physicochemical Profile

The isoxazole ring significantly modulates the acidity and lipophilicity of the attached propanoic acid compared to a phenyl analog.

PropertyValueContext
cLogP 1.24Moderate lipophilicity; ideal for CNS penetration when esterified.
TPSA 63.3 ŲPolar surface area dominated by the carboxylate and isoxazole O/N.
pKa (Acid) ~4.2Slightly more acidic than benzoic acid due to the electron-withdrawing heterocycle.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Isoxazole N, Isoxazole O, Carboxyl O.

Synthetic Architecture & Protocol

Retrosynthetic Logic

The most robust route to 2-(heteroaryl)propanoic acids avoids direct alkylation of the sensitive isoxazole ring. Instead, we utilize a Malonic Ester Synthesis approach. This pathway minimizes ring cleavage side reactions common with harsh lithiation conditions on the isoxazole core.

Pathway Logic:

  • Precursor: 4-(Chloromethyl)-3,5-dimethylisoxazole (Stable, commercially available).

  • Chain Extension: Alkylation with diethyl methylmalonate introduces the carbon framework and the alpha-methyl group simultaneously.

  • Deprotection: Hydrolysis and decarboxylation yield the target acid.

Visualized Workflow (DOT)

SynthesisPath Start 4-(Chloromethyl)- 3,5-dimethylisoxazole Inter Intermediate: Diethyl 2-((3,5-dimethylisoxazol- 4-yl)methyl)-2-methylmalonate Start->Inter SN2 Alkylation THF, 0°C to RT Reagent Diethyl methylmalonate + NaH (Base) Reagent->Inter Product Target: 2-(3,5-Dimethylisoxazol- 4-yl)propanoic acid Inter->Product Decarboxylation Step2 1. NaOH/H2O (Hydrolysis) 2. HCl, Heat (-CO2)

Figure 1: Two-step synthetic pathway via malonic ester alkylation, ensuring regioselectivity and high yield.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert nitrogen atmosphere.

Step 1: Malonate Alkylation

  • Activation: In a flame-dried round-bottom flask, suspend Sodium Hydride (60% dispersion in oil, 1.1 eq) in anhydrous THF. Cool to 0°C.

  • Nucleophile Formation: Add Diethyl methylmalonate (1.1 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in THF dropwise to the enolate mixture.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate.

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Dissolve the crude diester from Step 1 in a 1:1 mixture of Ethanol and 4M NaOH. Reflux for 2 hours.

  • Acidification: Cool the mixture and acidify to pH 1 with concentrated HCl.

  • Decarboxylation: Heat the acidic aqueous solution at reflux (100°C) for 6-12 hours. The dicarboxylic acid intermediate will lose CO₂ to form the monocarboxylic acid.

  • Isolation: Cool to 4°C. The product often precipitates as a white solid. If not, extract with DCM, dry, and recrystallize from Hexane/EtOAc.

Computational Application & Docking

In computational drug design, this molecule acts as a restricted geometry analog of ibuprofen-like anti-inflammatories or as a warhead linker.

Docking Parameterization

When preparing this ligand for molecular docking (e.g., Glide, AutoDock Vina), specific attention must be paid to the isoxazole nitrogen.

  • Charge State: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻). The isoxazole ring remains neutral.

  • Tautomers: The 3,5-dimethylisoxazole ring does not exhibit significant tautomerism under standard conditions, simplifying force field assignment.

  • Constraints: The bond connecting the isoxazole C4 to the propanoic alpha-carbon has free rotation but is sterically hindered by the 3,5-methyl groups. This "atropisomer-like" restriction can lock the ligand into a specific conformation within a binding pocket.

Pharmacophore Mapping (DOT)

Pharmacophore Isox Isoxazole Ring (Aromatic/Hydrophobic) N_Atom Nitrogen (N2) (Weak H-Bond Acceptor) Isox->N_Atom Electronic Effect Acid Carboxylate Head (Anionic/H-Bond Acceptor) Isox->Acid Linker (C-C) Distance: ~3.5Å Me_Groups 3,5-Dimethyls (Steric Bulk/Hydrophobic) Isox->Me_Groups Scaffold

Figure 2: Pharmacophoric features highlighting the dual hydrophobic/polar nature of the scaffold.

References

  • PubChem. (2025).[1] 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Verma, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemistrySelect. [Link]

  • Zhu, J., et al. (2011). Isoxazole synthesis via Knoevenagel condensation and cyclization. Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Isoxazole Propanoic Acid Derivatives

Executive Summary Isoxazole propanoic acid derivatives represent a cornerstone scaffold in neuropharmacology, most notably exemplified by AMPA ( -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).[1][2][3][4][5][6][7]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole propanoic acid derivatives represent a cornerstone scaffold in neuropharmacology, most notably exemplified by AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).[1][2][3][4][5][6][7] These compounds serve as rigid bioisosteres of glutamate, the primary excitatory neurotransmitter in the mammalian CNS.

This guide analyzes the structural determinants that allow these derivatives to selectively modulate AMPA receptors (AMPARs). While early research focused on direct agonism—useful for mapping receptor distribution but limited therapeutically by excitotoxicity—modern drug development has pivoted toward allosteric modulation and competitive antagonism within this chemical class. This shift aims to treat neuropathology ranging from epilepsy and chronic pain to cognitive deficits in Alzheimer’s disease.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of isoxazole propanoic acids stems from their ability to mimic the glutamate "clamshell" binding motif while restricting conformational entropy.

The Bioisostere Concept

The 3-hydroxyisoxazole moiety acts as a planar, rigid bioisostere of the distal carboxylate group (


-carboxyl) of glutamate.
  • Acidic Character: The 3-hydroxy group (pKa ~4.5) is ionized at physiological pH, mimicking the negative charge of glutamate required for electrostatic interaction with the Arg485 residue in the GluA2 ligand-binding domain (LBD).

  • Steric Constraints: Unlike glutamate, which has a flexible carbon chain, the isoxazole ring locks the distance between the charged amine and the acidic hydroxyl, ensuring high-affinity binding to the receptor core.

Key Substitutions and Pharmacological Switching

Small structural changes at the 5-position of the isoxazole ring dramatically alter activity.

PositionSubstituentEffectExample Compound
C-5 Methyl (

)
Full Agonist. Optimal steric fit for receptor closure.AMPA
C-5 tert-ButylAntagonist. Steric bulk prevents full domain closure (clamshell closure), blocking channel activation.ATPO
C-5 Phenyl/ArylPartial Agonist / Modulator. Induces partial domain closure; reduces desensitization.APPA
C-4 CarboxamideModulator. Recent studies indicate efficacy in analgesia via non-opioid pathways.[5]CIC-1
Visualization: SAR Logic

The following diagram illustrates the structural logic governing the transition from Glutamate to AMPA and subsequent derivatives.

SAR_Logic Glutamate L-Glutamate (Flexible Endogenous Ligand) Isoxazole_Core 3-Hydroxyisoxazole Core (Rigid Bioisostere) Glutamate->Isoxazole_Core Conformational Restriction AMPA AMPA (Agonist) 5-Methyl group High Affinity Activation Isoxazole_Core->AMPA Methylation (C5) Antagonist ATPO (Antagonist) 5-tert-Butyl group Steric Blockade AMPA->Antagonist Steric Bulk Increase Modulator Isoxazole Carboxamides (Modulators) Analgesic Potential AMPA->Modulator Side-chain Modification

Figure 1: Structural evolution from endogenous glutamate to specific isoxazole derivatives.

Pharmacodynamics: The AMPA Receptor Connection[3][7][8][9]

Mechanism of Action

Upon binding, AMPA agonists induce a closure of the ligand-binding domain (LBD) "clamshell" (formed by lobes D1 and D2). This mechanical energy is transduced to the transmembrane domain, opening the cation pore.

  • Influx: Primarily

    
     influx causes rapid depolarization (EPSP).
    
  • Calcium Permeability: Determined by the GluA2 subunit.[3] Receptors lacking edited GluA2 (Q/R site) are

    
     permeable, a key factor in excitotoxicity and neurodegeneration.
    
Therapeutic Divergence
  • Direct Agonists (e.g., AMPA): Generally unsuitable as drugs due to seizure induction (excitotoxicity) and rapid receptor desensitization.

  • Positive Allosteric Modulators (PAMs): Compounds that bind distinct sites (e.g., dimer interface) to slow desensitization. These are the target for cognitive enhancement (e.g., Ampakines).[7][8]

  • Competitive Antagonists: Isoxazole derivatives with bulky C-5 groups (like NBQX analogues) are investigated for antiepileptic and neuroprotective effects during stroke.

Synthetic Pathways

The synthesis of 3-hydroxy-4-isoxazolepropionic acid derivatives is non-trivial due to the need for precise regioselectivity. The classic Krogsgaard-Larsen method remains the authoritative foundation.

Protocol: Synthesis of the Isoxazole Core

Note: This is a generalized reaction scheme for the scaffold.

  • Starting Material: Interaction of

    
    -keto esters with hydroxylamine.
    
  • Cyclization: Hydroxylamine attacks the

    
    -keto ester to form the 3-hydroxyisoxazole ring.
    
  • Functionalization: The propanoic acid side chain is often introduced via alkylation or constructed prior to ring closure using aspartic acid analogues.

Critical Control Point: Protection of the 3-hydroxy group is often required during side-chain manipulation to prevent O-alkylation vs. C-alkylation.

Biological Evaluation Protocols

To validate the activity of new isoxazole derivatives, a dual-phase screening approach is required: Binding Affinity (Target Engagement) and Functional Efficacy (Physiological Effect).

Assay 1: Radioligand Binding (Competition Assay)

Purpose: Determine affinity (


) for the AMPA receptor.
  • Reagents:

    • Source: Rat synaptic membranes (cortex/hippocampus) or HEK293 cells expressing recombinant GluA1-4.

    • Radioligand:

      
      -AMPA (Agonist) or 
      
      
      
      -CNQX (Antagonist).
    • Non-specific blocker: 1 mM L-Glutamate.

  • Protocol:

    • Preparation: Thaw membrane homogenates and resuspend in ice-cold Tris-HCl buffer (pH 7.4).

    • Incubation: Mix membranes (

      
       protein), test compound (
      
      
      
      to
      
      
      ), and
      
      
      -AMPA (5 nM).
    • Equilibrium: Incubate at

      
       for 45 minutes (prevents desensitization/metabolism).
      
    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. log[concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay 2: Whole-Cell Patch Clamp Electrophysiology

Purpose: Determine if the compound is an agonist, antagonist, or modulator, and measure kinetics (desensitization).

  • System: HEK293T cells co-transfected with GluA subunits (e.g., GluA2 flip/flop) and GFP.

  • Protocol:

    • Rig Setup: Borosilicate glass pipettes (

      
      ) filled with intracellular solution (
      
      
      
      based to block
      
      
      channels).
    • Giga-seal: Form a Giga-ohm seal on a GFP-positive cell and break in (whole-cell configuration).

    • Perfusion: Use a rapid piezoelectric exchange system to apply the test compound (10-100 ms pulses). Speed is critical to catch the fast peak current before desensitization.

    • Recording: Clamp voltage at -60 mV. Record inward currents.

  • Interpretation:

    • Agonist: Immediate inward current.

    • Desensitization: Decay of current during sustained application (measure

      
      ).
      
    • Modulator: Apply Glutamate + Test Compound. If current > Glutamate alone, it is a PAM.

Visualization: Experimental Workflow

The following DOT diagram outlines the validation pipeline for a new isoxazole derivative.

Workflow Design Scaffold Design (Isoxazole Core) Synth Synthesis & Purification (>95% Purity) Design->Synth Binding Binding Assay ([3H]-AMPA Displacement) Synth->Binding Decision Ki < 1uM? Binding->Decision Decision->Design No (Refine SAR) Func_Screen Functional Screen (FLIPR / Ca2+ Flux) Decision->Func_Screen Yes ePhys Electrophysiology (Patch Clamp - Kinetics) Func_Screen->ePhys Tox Tox & In Vivo (Seizure Threshold) ePhys->Tox

Figure 2: Integrated workflow for characterizing isoxazole propanoic acid derivatives.

Therapeutic Applications & Future Directions

From Excitotoxicity to Neuroprotection

While AMPA itself is a research tool used to induce lesions (modeling stroke/Huntington's), its derivatives are being fine-tuned for protection.

  • Ischemic Stroke: Competitive antagonists (isoxazole-based) prevent the

    
     overload that kills neurons during reperfusion.
    
  • Epilepsy: Blocking AMPARs prevents the fast spread of seizure activity.[9]

The Rise of Modulators (Pain Management)

Recent data (2025) highlights isoxazole-4-carboxamide derivatives.[5] Unlike direct pore blockers, these compounds modulate channel kinetics.

  • Mechanism: They reduce the frequency of channel opening or accelerate deactivation without completely silencing the receptor.

  • Benefit: This preserves basal synaptic transmission (essential for breathing/consciousness) while dampening the "runaway" excitation associated with neuropathic pain.

References

  • Krogsgaard-Larsen, P., et al. (1980).[4] New class of glutamate agonist structurally related to ibotenic acid. Nature.

  • Honoré, T., et al. (1982). Quisqualate/AMPA receptors.[4][5][8][9] Journal of Neurochemistry. (Fundamental characterization of the AMPA receptor subclass).

  • Gouaux, E. (2004). Structure and function of AMPA receptors. Nature. (Crystal structure analysis defining the "clamshell" mechanism).
  • Vertex Pharmaceuticals/NIH . (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors. Journal of Medicinal Chemistry / NIH PubMed.

  • Tocris Bioscience . AMPA Receptor Scientific Review & Product Guide.

  • Malerba, F., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI Molecules.

Sources

Foundational

The 3,5-Dimethylisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Versatile Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced pot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to the elevation of certain chemical motifs to "privileged scaffold" status. The 3,5-dimethylisoxazole core is a prominent member of this esteemed group. This five-membered aromatic heterocycle, characterized by its unique arrangement of nitrogen and oxygen atoms, offers a compelling combination of synthetic accessibility, metabolic stability, and the ability to engage in a diverse array of non-covalent interactions with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the 3,5-dimethylisoxazole scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in the design of transformative therapeutics.

I. Physicochemical Properties and Bioisosteric Rationale

The utility of the 3,5-dimethylisoxazole scaffold in drug design is deeply rooted in its intrinsic physicochemical properties. Understanding these characteristics is paramount for medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of their lead compounds.

The isoxazole ring itself is a relatively weak base, with the nitrogen lone pair being delocalized within the aromatic system. This generally contributes to good metabolic stability, as the ring is less susceptible to oxidative metabolism compared to more electron-rich heterocycles. The two methyl groups at the 3- and 5-positions provide a degree of lipophilicity and can engage in favorable van der Waals interactions within protein binding pockets.

Property3,5-Dimethylisoxazole3,5-Dimethylisoxazole-4-carboxylic acid
Molecular Formula C₅H₇NOC₆H₇NO₃
Molecular Weight 97.12 g/mol 141.12 g/mol
pKa (Predicted) -1.35 (basic)2.56 (acidic)
logP (Calculated) 1.430.70
Water Solubility 9.083 g/L (estimated)0.142 g/L (experimental)

Table 1: Comparative Physicochemical Properties.

A key to the scaffold's success is its role as a versatile bioisostere. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. The 3,5-dimethylisoxazole moiety has proven to be an exceptional mimic for several critical functionalities:

  • Amide and Carboxamide Bioisostere: The arrangement of the nitrogen and oxygen atoms in the isoxazole ring allows it to act as both a hydrogen bond donor (via an appropriately positioned substituent) and acceptor, mimicking the hydrogen bonding pattern of a peptide bond. This has been exploited to replace metabolically labile amide bonds, thereby improving pharmacokinetic properties.

  • Acetyl-Lysine Mimic: Perhaps its most impactful application in recent years is its role as a bioisostere for acetylated lysine (KAc). The isoxazole ring's oxygen atom can accept a hydrogen bond from the conserved asparagine residue in the acetyl-lysine binding pocket of bromodomains, a crucial interaction for target engagement. This discovery has opened up new avenues for the development of epigenetic modulators.

II. Synthesis and Functionalization: Building the Core and Its Analogs

The synthetic tractability of the 3,5-dimethylisoxazole scaffold is a major advantage for its widespread use in drug discovery programs. The core can be readily constructed, and various positions on the ring can be functionalized to explore structure-activity relationships (SAR).

A. Core Synthesis: The Paal-Knorr Condensation

The most common and efficient method for the synthesis of the 3,5-dimethylisoxazole ring is a variation of the Paal-Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

Materials:

  • Acetylacetone (2,4-pentanedione), reagent grade

  • Hydroxylamine hydrochloride (NH₂OH·HCl), 99%

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (e.g., 10 mL). While stirring, add hydroxylamine hydrochloride (1.0 eq) and acetylacetone (1.0 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of the reaction mixture).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3,5-dimethylisoxazole.

  • Purification: The crude product can be purified by fractional distillation to yield pure 3,5-dimethylisoxazole as a colorless to pale yellow liquid.

B. Functionalization of the Isoxazole Core

To conduct thorough SAR studies, derivatization of the 3,5-dimethylisoxazole scaffold is essential. The C4 position is a common site for modification, as it allows for the introduction of diverse substituents that can probe interactions with the target protein.

1. Vilsmeier-Haack Formylation at C4:

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. While the isoxazole ring is not highly activated, this reaction can be driven to completion under appropriate conditions. The resulting 4-formyl-3,5-dimethylisoxazole is a versatile intermediate for further synthetic transformations.

2. Lithiation and Electrophilic Quench at C4:

Directing a strong base like n-butyllithium to deprotonate the C4 position, followed by quenching with an electrophile, is another powerful strategy for introducing a wide range of functional groups. This method requires careful control of temperature to avoid ring-opening side reactions.

G cluster_synthesis Synthesis & Functionalization Workflow Reactants Acetylacetone + Hydroxylamine Core 3,5-Dimethylisoxazole (Paal-Knorr) Reactants->Core Cyclocondensation Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Core->Vilsmeier Formylation Lithiation Lithiation (n-BuLi) Core->Lithiation Deprotonation Formyl 4-Formyl-3,5-dimethylisoxazole Vilsmeier->Formyl Derivatives Diverse C4-Substituted Derivatives Formyl->Derivatives Further Chemistry Lithio 4-Lithio-3,5-dimethylisoxazole Lithiation->Lithio Lithio->Derivatives Electrophilic Quench

A simplified workflow for the synthesis and C4-functionalization of the 3,5-dimethylisoxazole core.

III. Applications in Medicinal Chemistry: Case Studies

The 3,5-dimethylisoxazole scaffold has been successfully incorporated into a number of clinically relevant molecules and is a key component of numerous ongoing drug discovery campaigns.

A. Selective COX-2 Inhibitors: A Classic Example

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, with COX-2 being inducible during inflammation, paved the way for the development of selective inhibitors with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 3,5-disubstituted isoxazole core is a key feature of the "coxib" class of drugs.

  • Valdecoxib (Bextra®): Valdecoxib is a potent and selective COX-2 inhibitor. Its 3-phenyl-4-(4-sulfamoylphenyl)-5-methylisoxazole structure highlights the key pharmacophoric elements. The sulfonamide moiety is crucial for selectivity, as it can bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.

  • Mechanism of COX-2 Inhibition: The selectivity of isoxazole-containing coxibs arises from a key difference in the active sites of the COX isoforms. The COX-2 active site is slightly larger and possesses a side pocket, which is sterically hindered in COX-1 by the presence of isoleucine at position 523 (valine in COX-2). The sulfonamide group of drugs like valdecoxib fits into this side pocket, forming a hydrogen bond with the backbone carbonyl of Phe518 and another with the side chain of Arg513. This additional interaction significantly increases the binding affinity and residence time for COX-2 over COX-1.

G COX2 COX-2 Active Site Main Channel Hydrophilic Side Pocket Valdecoxib Valdecoxib 3-Phenyl Group 5-Methylisoxazole 4-Sulfamoylphenyl Valdecoxib:p0->COX2:f0 Valdecoxib:p1->COX2:f0 Valdecoxib:p2->COX2:f1 Interactions Binding Interactions

Binding mode of Valdecoxib in the COX-2 active site.
B. Bromodomain Inhibitors: The Acetyl-Lysine Mimicry

A more recent and highly significant application of the 3,5-dimethylisoxazole scaffold is in the field of epigenetics, specifically in the design of bromodomain inhibitors. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a critical role in the regulation of gene transcription. Aberrant bromodomain activity is implicated in various diseases, including cancer and inflammation.

The 3,5-dimethylisoxazole moiety has been identified as a highly effective mimic of the acetyl-lysine side chain. This has led to the development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.

  • Mechanism of BRD4 Inhibition: The acetyl-lysine binding pocket of BRD4 contains a highly conserved asparagine residue (Asn140 in BRD4(1)) that forms a critical hydrogen bond with the acetyl carbonyl group of the lysine side chain. The 3,5-dimethylisoxazole scaffold positions its isoxazole oxygen atom to perfectly accept this hydrogen bond from the amide side chain of Asn140. Additionally, the isoxazole nitrogen can form a water-mediated hydrogen bond with a conserved tyrosine residue (Tyr97). The substituents on the isoxazole ring can then be tailored to occupy adjacent hydrophobic pockets, such as the WPF (Trp81, Pro82, Phe83) shelf, to enhance potency and selectivity.

CompoundTargetIC₅₀ (μM)
Compound 3BRD4(1)4.8
Compound 8BRD4(1)0.37
Compound 9BRD4(1)0.39
Compound 8CREBBP>25
Compound 9CREBBP2.6

Table 2: Structure-Activity Relationship of 3,5-Dimethylisoxazole Derivatives as Bromodomain Inhibitors. Data from Hewings et al.

G BRD4 BRD4 KAc Pocket WPF Shelf (W81, P82, F83) Conserved Asn140 Conserved Tyr97 Inhibitor Isoxazole Inhibitor Phenyl Group 3,5-Dimethylisoxazole Inhibitor:p0->BRD4:f0 Inhibitor:p1->BRD4:f1 Water H₂O Inhibitor:p1->Water Water->BRD4:f2 Water-mediated H-Bond

Key interactions of a 3,5-dimethylisoxazole-based inhibitor in the BRD4 acetyl-lysine binding pocket.

IV. Broader Therapeutic Horizons

While COX-2 and bromodomain inhibition are the most prominent examples, the versatility of the 3,5-dimethylisoxazole scaffold extends to a growing number of other therapeutic areas:

  • Antimicrobial Agents: Various derivatives of 3,5-disubstituted isoxazoles have demonstrated significant antibacterial and antifungal activities. The ability to readily modify the substituents at the 3- and 5-positions allows for the optimization of antimicrobial potency against a range of pathogens.

  • Neurodegenerative Diseases: The isoxazole scaffold has been incorporated into molecules designed to target pathways relevant to Alzheimer's disease. For example, derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

  • Kinase Inhibitors: The isoxazole ring is a recognized scaffold in the design of protein kinase inhibitors, which are crucial in oncology and immunology. Its ability to form key hydrogen bonds and serve as a rigid core for the presentation of pharmacophoric groups makes it a valuable component in targeting the ATP-binding site of kinases.

V. Conclusion and Future Perspectives

The 3,5-dimethylisoxazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven success as a bioisostere for critical functional groups have led to its incorporation in both marketed drugs and a multitude of promising clinical and preclinical candidates. The continued exploration of this versatile core, particularly in the context of epigenetic modulation and other emerging target classes, ensures that the 3,5-dimethylisoxazole ring will remain a valuable tool in the arsenal of the drug discovery scientist for the foreseeable future. As our understanding of the structural biology of new targets deepens, the rational design of novel 3,5-dimethylisoxazole-based therapeutics will undoubtedly lead to the development of next-generation medicines for a wide range of human diseases.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • Taha, M. O., et al. (2020). Identification of New Potential Cyclooxygenase-2 Inhibitors: Insight from High Throughput Virtual Screening of 18 Million Compounds Combined with Molecular Dynamic Simulation and Quantum Mechanics. Journal of Biomolecular Structure and Dynamics, 38(18), 5461-5475. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]

  • Fang, L., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

  • Silva, F. C., et al. (2009). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(24), 5966. [Link]

  • Vaia. (n.d.). 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023, September 4). Amine release in synthesis (hydroxylamine hydrochloride). r/chemistry. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Katritzky, A. R., & Laurenzo, K. S. (1986). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. The Journal of Organic Chemistry, 51(25), 5039-5040. [Link]

  • Gierse, J. K., et al. (1999). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and Biophysical Research Communications, 264(2), 465-470. [Link]

  • Luong, C., et al. (1996). Flexibility of the NSAID binding site in the PGH-synthase-2. Nature Structural Biology, 3(11), 927-933. [Link]

  • Ember, S. W., et al. (2014). Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors. ACS Chemical Biology, 9(5), 1160-1171. [Link]

  • Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell, 149(1), 214-231. [Link]

  • Kiefer, J. R., et al. (2000). The crystal structure of a COX-2-selective inhibitor in complex with the enzyme. Protein Science, 9(6), 1179-1188. [Link]

  • Cicmil, M., & O'Byrne, K. J. (2008). The role of the cyclooxygenase-2-selective inhibitor celecoxib in the treatment of cancer. Drug News & Perspectives, 21(1), 45-56. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 15, 2026, from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2019). International Journal of Pharmaceutical Sciences and Research, 10(7), 3094-3103. [Link]

  • Sharifi-Rad, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 13-29. [Link]

  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337-356. [Link]

  • Zhao, Y., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(11), 4533-4558. [Link]

  • Hewings, D. S., et al. (2014). Small molecule inhibitors of bromodomain–acetyl-lysine interactions. RSC Medicinal Chemistry, 5(1), 2-23. [Link]

  • Paal-Knorr synthesis. (2023, December 2). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 15, 2026, from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Khan, A., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3025. [Link]

  • Habibi, A., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 353(12), e2000258. [Link]

Exploratory

Pharmacophore Modeling of Dimethylisoxazole Carboxylic Acids: From Hypothesis to High-Throughput Screening

An In-Depth Technical Guide: Abstract This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the dimethylisoxazole carboxylic acid scaffold, a privileged structure in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to the dimethylisoxazole carboxylic acid scaffold, a privileged structure in modern medicinal chemistry. We delve into the foundational principles of both ligand-based and structure-based pharmacophore modeling, offering detailed, step-by-step protocols for model generation, rigorous validation, and subsequent application in virtual screening and lead optimization. By synthesizing field-proven insights with established scientific protocols, this document serves as a practical manual for researchers, computational chemists, and drug development professionals aiming to leverage pharmacophore modeling to accelerate the discovery of novel therapeutics based on this versatile chemical scaffold. A case study focused on bromodomain inhibitors illustrates the real-world application and predictive power of this computational approach.

Introduction: The Power of the Pharmacophore in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Computational methods are indispensable tools for navigating this complex path, offering ways to rationalize experimental data, prioritize compounds for synthesis, and identify novel chemical matter with a higher probability of success.[1] Among these methods, pharmacophore modeling has emerged as a cornerstone of computer-aided drug design (CADD).[2]

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.[3] Rather than defining a rigid chemical structure, a pharmacophore model describes the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[4][5] This level of abstraction is the model's greatest strength; it allows for the identification of structurally diverse compounds that can satisfy the same key interactions, a process known as scaffold hopping.[4][6]

This guide focuses on the application of these principles to the 3,5-dimethylisoxazole-4-carboxylic acid scaffold and its derivatives. This moiety is a recognized "acetyl-lysine mimic" and has been successfully employed in the development of potent ligands for various targets, making it an ideal subject for a detailed exploration of pharmacophore modeling.[7][8][9]

The Dimethylisoxazole Carboxylic Acid Scaffold: A Privileged Motif

The 3,5-dimethylisoxazole-4-carboxylic acid core is a versatile building block in medicinal chemistry.[10] Its structure contains several key features that contribute to its utility as a pharmacophore element:

  • The isoxazole ring is a bioisostere for various functional groups and can engage in specific hydrogen bonding and hydrophobic interactions.

  • The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form critical salt bridge interactions with basic residues in a protein binding pocket.[11]

  • The two methyl groups provide defined steric bulk and can occupy hydrophobic pockets.

This combination of features has led to the development of potent and selective inhibitors for several important protein families, including:

  • Bromodomains (BRDs): The dimethylisoxazole moiety effectively mimics the acetylated lysine (KAc) side chain that bromodomains recognize, making it a powerful "warhead" for inhibitors of proteins like BRD4, CREBBP, and P300.[7][9][12]

  • Protein Tyrosine Phosphatase 1B (PTP1B): Isoxazole carboxylic acids have been identified as inhibitors of PTP1B, a key regulator in metabolic pathways.[13]

  • Histamine H3 Receptor (H3R): Derivatives have been developed as potent H3R antagonists for potential use in treating neurological disorders.[14]

Given the scaffold's proven success against multiple targets, pharmacophore modeling provides a robust framework for understanding its structure-activity relationships (SAR) and discovering new applications.

A Unified Workflow for Pharmacophore Modeling

The development of a predictive pharmacophore model follows a structured, multi-stage process. The initial path depends on the available data: the presence of a high-resolution protein-ligand crystal structure dictates a structure-based approach, while a set of known active ligands necessitates a ligand-based approach. Both pathways converge on the critical stages of model validation and application.

Pharmacophore_Modeling_Workflow cluster_0 Data Input cluster_1 Model Generation cluster_2 Model Refinement & Validation cluster_3 Application LigandSet Set of Active Ligands (with known activity) LigandBased Ligand-Based Modeling (Alignment & Feature Extraction) LigandSet->LigandBased Known Actives ProteinStructure Protein-Ligand Complex (e.g., from PDB) StructureBased Structure-Based Modeling (Binding Site Interaction Mapping) ProteinStructure->StructureBased 3D Structure Validation Rigorous Model Validation (Test Sets, Decoys, Statistical Metrics) LigandBased->Validation StructureBased->Validation VirtualScreening Virtual Screening (Database Searching) Validation->VirtualScreening LeadOpt Lead Optimization (SAR Analysis, Scaffold Hopping) Validation->LeadOpt

Caption: Unified workflow for pharmacophore model development.

Methodology: Ligand-Based Pharmacophore Modeling

When a target structure is unknown, a pharmacophore model can be derived from a set of molecules known to be active.[15] This approach assumes that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

Experimental Protocol: Ligand-Based Model Generation
  • Training Set Preparation:

    • Selection: Curate a set of at least 5-10 structurally diverse compounds with high affinity for the target. Include a range of activities if a quantitative model is desired.

    • Data Cleaning: Ensure correct 2D structures, protonation states, and tautomers for all molecules. This is a critical step, as errors here will propagate through the entire workflow.[6][16]

  • Conformational Analysis:

    • Rationale: Ligands are flexible. It is crucial to generate a diverse and energetically reasonable set of 3D conformations for each molecule in the training set to ensure the bioactive conformation is likely represented.[15]

    • Execution: Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a multi-conformer database for each ligand.

  • Molecular Alignment and Feature Identification:

    • Objective: Superimpose the training set molecules in 3D space to identify the common chemical features responsible for their shared biological activity.[15]

    • Process: The software identifies potential pharmacophoric features (e.g., H-bond acceptors, aromatic rings) in each conformer. It then searches for alignments of conformers from different molecules that maximize the overlap of these features.

  • Pharmacophore Model Generation and Scoring:

    • Hypothesis Generation: Based on the best alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis consists of a unique combination of features and their spatial arrangement.

    • Scoring: Each hypothesis is scored based on how well it maps the active compounds and, if included, how well it excludes known inactive compounds. The scoring function typically considers feature overlap, mapping of actives, and model complexity. The highest-scoring, most statistically significant model is selected.

Ligand_Based_Workflow Start Start: Curated Set of Active Ligands Conformers Step 1: Generate 3D Conformers for each Ligand Start->Conformers Align Step 2: Align Molecules & Identify Common Features Conformers->Align Generate Step 3: Generate Pharmacophore Hypotheses Align->Generate Score Step 4: Score and Rank Hypotheses Generate->Score Validate Step 5: Validate Best Model (Using Test Set & Decoys) Score->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel Virtual_Screening_Workflow Start Validated Pharmacophore Model Database Step 1: Prepare Large Compound Database (e.g., ZINC, Enamine, Corporate Collection) Start->Database Screening Step 2: Screen Database with Pharmacophore as 3D Query Database->Screening Hitlist Step 3: Generate Initial Hit List (Compounds mapping the pharmacophore) Screening->Hitlist Filtering Step 4: Post-Screening Filtering (Apply drug-like filters, PAINS removal, visual inspection) Hitlist->Filtering FinalHits Step 5: Prioritize Final Hits for Experimental Testing Filtering->FinalHits End Experimental Validation FinalHits->End

Caption: Workflow for pharmacophore-based virtual screening.

The process involves screening large chemical libraries (containing millions of compounds) to find molecules that match the pharmacophore query. [2]The resulting hits are then filtered based on properties like drug-likeness (e.g., Lipinski's Rule of Five), removal of known promiscuous compounds (PAINS), and visual inspection by a medicinal chemist. This process enriches the pool of candidate molecules, focusing expensive experimental testing on a smaller, more promising set of compounds. [4]

Case Study: Bromodomain Inhibitor Development

Let's consider the development of a ligand-based pharmacophore model for inhibitors of the BRD4 bromodomain, using a hypothetical set of 3,5-dimethylisoxazole-4-carboxylic acid derivatives.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for BRD4 Inhibitors

Compound IDR-GroupBRD4 IC₅₀ (nM)Activity Class
1 4-Chlorophenyl85Active
2 4-Methoxyphenyl120Active
3 Cyclohexyl350Active
4 Phenyl950Moderately Active
5 Methyl>10,000Inactive
6 Hydrogen>20,000Inactive
Model Generation and Interpretation

Using compounds 1, 2, and 3 as the training set, a pharmacophore model is generated. The resulting model consists of four key features:

  • Hydrogen Bond Acceptor (HBA): Corresponding to the carboxylic acid oxygen.

  • Hydrogen Bond Acceptor (HBA): Corresponding to the isoxazole oxygen, which mimics the acetyl-lysine carbonyl and interacts with a key asparagine residue (N140 in BRD4). [12]3. Hydrophobic Feature (H): From the dimethylisoxazole core.

  • Aromatic/Hydrophobic Feature (AR/H): A large feature representing the R-group, which occupies the WPF (tryptophan-proline-phenylalanine) shelf in the BRD4 binding pocket. [8] This model explains the observed SAR:

  • Compounds 1-3 map all four features well, with their bulky, hydrophobic R-groups fitting the AR/H feature.

  • Compound 4 (Phenyl) fits, but perhaps less optimally than the larger or more electron-rich rings, explaining its moderate activity.

  • Compounds 5 and 6 lack a substantial R-group to satisfy the AR/H feature, leading to a complete loss of activity. This self-validating observation strengthens confidence in the model.

Validation and Screening

This model would then be validated using a test set of other known BRD4 inhibitors and a large set of decoys. A successful validation (e.g., GH score > 0.7, AUC > 0.8) would justify its use in a large-scale virtual screening campaign to identify novel, non-dimethylisoxazole scaffolds that also satisfy these key pharmacophoric features.

Conclusion and Future Perspectives

Pharmacophore modeling is a mature, powerful, and versatile technique in the drug discovery arsenal. [6][16]For scaffolds like dimethylisoxazole carboxylic acid, it provides an invaluable framework for understanding complex SAR, guiding lead optimization, and identifying novel chemical entities through virtual screening.

The future of pharmacophore modeling lies in its integration with more advanced computational techniques. Dynamic pharmacophores derived from molecular dynamics simulations ("dynophores") can capture target flexibility, while machine learning and AI are being used to enhance feature selection and improve the accuracy of virtual screening predictions. [3]By grounding these advanced methods in the solid, validated principles outlined in this guide, researchers can continue to push the boundaries of drug discovery.

References
  • Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. MDPI. Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore-based virtual screening. PubMed. Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore-Based Virtual Screening. Springer Nature Experiments. Available at: [Link]

  • Al-Sha'er, M. A. (2022). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. Available at: [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. InteLigand. Available at: [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Fiveable. Available at: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. Available at: [Link]

  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex (alternate). InteLigand. Available at: [Link]

  • Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC. Available at: [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacophore model mapping and predictive values of compounds 5a-k and 6-11 as anti- Candida albicans agents. ResearchGate. Available at: [Link]

  • Wan, Z. K., et al. (2005). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PubMed. Available at: [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available at: [Link]

  • El Omari, N., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. ScienceDirect. Available at: [Link]

  • El-Naggar, M., et al. (2014). Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. PubMed. Available at: [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22. ResearchGate. Available at: [Link]

  • Bambhaniya, A., et al. (2022). Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. PMC. Available at: [Link]

  • Seidel, T., et al. (2024). Pharmacophore modeling: advances and pitfalls. PMC. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. Available at: [Link]

  • Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available at: [Link]

  • Sharma, M. C., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Coupling Reagents for Isoxazole Carboxylic Acid Peptide Synthesis

Abstract The incorporation of isoxazole carboxylic acids into peptide scaffolds is a powerful strategy in medicinal chemistry for the development of novel therapeutics and peptidomimetics. The isoxazole moiety imparts co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of isoxazole carboxylic acids into peptide scaffolds is a powerful strategy in medicinal chemistry for the development of novel therapeutics and peptidomimetics. The isoxazole moiety imparts conformational rigidity and metabolic stability, and can act as a bioisosteric replacement for amide bonds.[1] However, the unique electronic properties and inherent reactivity of the isoxazole ring present significant challenges during peptide synthesis. Standard coupling conditions can lead to low yields, racemization, and undesirable side reactions such as ring-opening. This guide provides a comprehensive analysis of coupling reagent selection and protocol optimization specifically for the successful incorporation of isoxazole carboxylic acids into peptides. We present a comparative analysis of common reagent classes, detailed step-by-step protocols for robust coupling, and mechanistic insights into potential side reactions to empower researchers in this critical synthetic endeavor.

The Unique Challenge of Isoxazole Carboxylic Acids

Successful peptide synthesis hinges on the efficient formation of an amide bond between a carboxylic acid and an amine.[2] While numerous coupling reagents have been developed for this purpose, the introduction of an isoxazole carboxylic acid requires special consideration due to the ring's distinct chemical nature.

Electronic Properties and Reactivity

The isoxazole ring is an electron-deficient heteroaromatic system. This electron-withdrawing nature can influence the acidity of the carboxylic acid proton and the reactivity of the carboxylate group. While this can sometimes facilitate activation, it also renders the ring itself susceptible to certain reaction conditions commonly employed in peptide synthesis.

Ring Stability and Potential Side Reactions

The primary challenge in handling isoxazole-containing building blocks is the inherent lability of the N-O bond within the ring.[3] This weakness makes the scaffold prone to degradation under conditions that are typically benign for standard amino acids.

  • Base-Mediated Ring-Opening: The most significant side reaction is the cleavage of the N-O bond, which can be initiated by bases used during the coupling step.[3] Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally used to deprotonate the carboxylic acid and the incoming amine's ammonium salt.[4][5] However, prolonged exposure or the use of stronger or less-hindered bases can lead to nucleophilic attack or deprotonation at the ring, initiating cleavage and the formation of complex byproducts.

  • Thermal Instability: Certain isoxazole derivatives have shown decreased stability under elevated temperatures. For instance, microwave-assisted synthesis, a common tool for accelerating peptide coupling, has been observed to cause degradation of the 5-amino-3-methyl-isoxazole-4-carboxylic acid ring system.[6]

  • Dimroth Rearrangement: While more commonly documented for other nitrogen-containing heterocycles like triazoles and pyrimidines, the Dimroth rearrangement represents a potential isomerization pathway.[7] This reaction involves the translocation of endocyclic and exocyclic nitrogen atoms via a ring-opening and ring-closure mechanism, which could be triggered under acidic or basic conditions, leading to a constitutional isomer of the desired isoxazole peptide.

Understanding these potential pitfalls is paramount for designing a successful coupling strategy. The choice of coupling reagent, base, and reaction conditions must be carefully balanced to achieve efficient acylation while preserving the integrity of the isoxazole ring.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The selection of a coupling reagent is the most critical decision in the workflow. The ideal reagent should provide rapid activation of the isoxazole carboxylic acid, generate a highly reactive intermediate, and minimize the risk of racemization and other side reactions.[8]

Overview of Reagent Classes

Modern peptide synthesis relies on several classes of in-situ activating reagents, primarily uronium/aminium salts and phosphonium salts.[9] These reagents react with the carboxylate to form highly reactive active esters.[10] Carbodiimides, used in conjunction with additives, are also a viable, cost-effective option.

The table below provides a comparative summary of reagents recommended for isoxazole carboxylic acid coupling.

Reagent ClassExample (Abbreviation)Activation MechanismAdvantages for Isoxazole CouplingPotential Drawbacks & Mitigation
Uronium/Aminium Salts HATUForms a highly reactive OAt-ester. The aza-group in HOAt provides anchimeric assistance, accelerating the reaction.[11][12]High reactivity and speed , minimizing reaction time and exposure to basic conditions. Low risk of racemization. Proven efficacy in published protocols.[1]Can cause guanidinylation of the free amine if used in excess. Mitigation: Use a slight excess (1.0-1.2 eq) relative to the carboxylic acid.
HBTUForms an OBt-ester. Less reactive than the OAt-ester formed by HATU.[12][13]Good reactivity and widely used in standard peptide synthesis.Slower reaction times compared to HATU may increase risk of base-mediated side reactions. Higher racemization risk than HATU.
COMUForms a highly reactive Oxyma-ester.[2][14]Excellent reactivity, often comparable to HATU. Byproducts are water-soluble, simplifying workup in solution-phase synthesis. Non-explosive nature of Oxyma is a safety advantage over HOBt/HOAt-based reagents.[2]Requires careful control of stoichiometry.
Phosphonium Salts PyBOPForms an OBt-ester.Does not cause guanidinylation, allowing for use in excess to drive difficult couplings to completion.[9]Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP avoids this but is still a phosphonium salt. Slower than HATU.
PyAOPForms a highly reactive OAt-ester.[11]High reactivity, similar to HATU. No guanidinylation side reaction. Particularly effective for sterically hindered couplings.[11]Higher cost compared to some other reagents.
Carbodiimides + Additives EDC or DIC + Oxyma/HOBtForms an O-acylisourea intermediate, which is then converted to a more stable and reactive Oxyma- or OBt-ester by the additive.[11]Cost-effective. The additive is crucial for suppressing racemization and increasing efficiency. Oxyma is a safer, non-explosive alternative to HOBt.[9]Slower than onium salt reagents. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the reaction is sluggish.
Anhydride Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid.Byproducts are water-soluble, simplifying purification. Considered a "green" coupling reagent with a low toxicity profile.[15]May require optimization of conditions (base, temperature) for specific substrates.

Strategic Protocol Design & Methodologies

Based on the analysis above, uronium/aminium reagents, particularly HATU and COMU , are the primary recommendation for coupling isoxazole carboxylic acids due to their high reactivity, which minimizes the time the sensitive isoxazole ring is exposed to basic reaction conditions.

General Considerations for All Protocols
  • Base Selection: Strictly use a non-nucleophilic, sterically hindered base. DIPEA is the most common and effective choice.[4][5] N-Methylmorpholine (NMM) is a weaker base and can also be used, potentially offering a milder alternative. Avoid stronger, less hindered bases like triethylamine (TEA).

  • Stoichiometry: A slight excess of the isoxazole carboxylic acid and coupling reagent (e.g., 1.2 equivalents) relative to the amine component is recommended to drive the reaction to completion. Use 2-3 equivalents of base.

  • Temperature: All reactions should be conducted at room temperature (RT) or below (e.g., 0 °C) to minimize thermal degradation and other side reactions.[6]

  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF) is the standard solvent for both solid-phase and solution-phase coupling.

  • Pre-activation: For particularly challenging couplings, a short pre-activation time (1-5 minutes) of the carboxylic acid with the coupling reagent and base before adding the amine component can be beneficial.

Protocol 1: Gold Standard Coupling using HATU (SPPS)

This protocol is adapted from established methods for coupling heterocyclic amino acids and is highly recommended for its efficiency and reliability.[1][16]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Isoxazole-X-carboxylic acid (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.4 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5x), followed by Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Isoxazole-X-carboxylic acid (1.2 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Activation & Coupling: Add DIPEA (2.4 eq) to the activation solution and vortex briefly. Immediately add the solution to the washed, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine, indicating reaction completion. If the test is still positive, allow the reaction to proceed for an additional 1-2 hours. For very difficult couplings, a second coupling may be required.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Next Step: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Protocol 2: High-Efficiency Coupling using COMU (Solution Phase)

This protocol is ideal for solution-phase synthesis, offering high reactivity and a simplified workup due to the water-solubility of its byproducts.[2][14]

Materials:

  • Isoxazole-X-carboxylic acid (1.0 eq)

  • Amine component (as HCl or TFA salt) (1.1 eq)

  • COMU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Reactant Dissolution: Dissolve the Isoxazole-X-carboxylic acid (1.0 eq), the amine salt (1.1 eq), and COMU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights & Troubleshooting

Visualizing the Coupling and Side Reaction Pathways

A clear understanding of the reaction pathways is essential for effective troubleshooting.

G cluster_main General Peptide Coupling Pathway Isox_COOH Isoxazole-COOH ActiveEster Activated OAt-Ester Isox_COOH->ActiveEster Activation Amine R'-NH2 Amine->ActiveEster Base Base (DIPEA) Base->Isox_COOH CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Isox_COOH Peptide Isoxazole-Peptide ActiveEster->Peptide Aminolysis

Caption: General workflow for peptide bond formation.

G cluster_side Potential Base-Mediated Side Reaction Isoxazole Isoxazole Ring Intermediate Ring-Opened Intermediate (e.g., β-keto nitrile) Isoxazole->Intermediate N-O Bond Cleavage ExcessBase Excess Base or Prolonged Exposure ExcessBase->Isoxazole Byproducts Degradation Byproducts Intermediate->Byproducts

Caption: Simplified pathway for isoxazole ring-opening.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Incomplete activation of the carboxylic acid. 2. Insufficiently active coupling reagent. 3. Poor quality of reagents (e.g., moisture).1. Switch to a more reactive coupling reagent like HATU or COMU. 2. Use a short pre-activation step (1-5 min) before adding the amine. 3. Ensure all reagents and solvents are anhydrous.
Detection of Byproducts with Mass Indicating Ring-Opening 1. Base is too strong or not sterically hindered. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Ensure use of DIPEA or NMM; avoid TEA. Use the minimum necessary amount of base (2.0-2.5 eq). 2. Use a faster coupling reagent (HATU) to reduce reaction time. Monitor closely and stop the reaction upon completion. 3. Run the reaction at 0 °C. Avoid microwave heating.
Significant Racemization Detected 1. Coupling reagent or conditions promote racemization. 2. Over-activation or extended reaction times.1. Use HATU or COMU, which are known for low racemization. 2. If using a carbodiimide (EDC/DIC), ensure an additive like Oxyma or HOAt is present in stoichiometric amounts. 3. Perform coupling at 0 °C.
Kaiser Test Remains Positive After Extended Time 1. Sterically hindered coupling. 2. Inefficient coupling reagent for the specific substrate.1. Perform a double coupling (repeat the coupling procedure). 2. Switch to a more potent reagent like PyAOP, known to be effective for hindered couplings.

Conclusion

The successful incorporation of isoxazole carboxylic acids into peptide chains is readily achievable with a rational and informed approach to reaction design. The inherent instability of the isoxazole ring necessitates the use of highly efficient coupling reagents that promote rapid amide bond formation under mild conditions. Uronium salts such as HATU and COMU , in combination with a non-nucleophilic base like DIPEA and strict temperature control, represent the state-of-the-art for mitigating side reactions and achieving high yields. By understanding the underlying chemical principles and adhering to the optimized protocols presented herein, researchers can confidently utilize these valuable building blocks to advance the frontiers of drug discovery and materials science.

References

  • Walia, R., Hedaitullah, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Available at: [Link]

  • Alonso, J., et al. (2012). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters. Available at: [Link]

  • Chepurkine, E., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

  • Al-Rawashdeh, N., et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect. Available at: [Link]

  • Sharma, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • AAPPTEC (n.d.). Coupling Reagents. Available at: [Link]

  • Common Organic Chemistry (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science. Available at: [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Luxembourg Bio Technologies (2009). COMU: A third generation of uronium-type coupling reagents. Available at: [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Wikipedia (n.d.). N,N-Diisopropylethylamine. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Available at: [Link]

  • ResearchGate (n.d.). Follow‐up chemistry. DIPEA: N,N‐diisopropylethylamine. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the C-4 Position of 3,5-Dimethylisoxazole

Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of methodologies for the selective functionalization of the C-4 position o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of methodologies for the selective functionalization of the C-4 position of 3,5-dimethylisoxazole. The isoxazole scaffold is a privileged motif in numerous biologically active compounds, and the ability to precisely modify its structure is paramount for the development of novel therapeutics. This document elucidates the causal mechanisms behind key synthetic strategies and offers robust, step-by-step protocols for direct nitration, Vilsmeier-Haack formylation, and halogenation, as well as subsequent palladium-catalyzed cross-coupling reactions. Emphasis is placed on addressing the regiochemical challenges inherent to the 3,5-dimethylisoxazole core, thereby providing a practical framework for the synthesis of diverse C-4 substituted analogs.

Introduction: The Strategic Importance of C-4 Functionalization

The 3,5-dimethylisoxazole moiety is a cornerstone in medicinal chemistry, recognized as an effective acetyl-lysine (KAc) mimic and a versatile bioisostere for various functional groups.[1] Its presence in numerous potent and selective inhibitors, particularly in the field of epigenetics, underscores the significance of this heterocyclic system.[2] Functionalization of the isoxazole ring is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The C-4 position, in particular, offers a valuable vector for structural elaboration, allowing for the introduction of diverse substituents that can probe specific interactions within a biological target.

However, the inherent electronic nature of the isoxazole ring presents unique challenges and opportunities for regioselective functionalization. The isoxazole ring is electron-deficient, which can render it less reactive towards classical electrophilic aromatic substitution.[3] Furthermore, the presence of two activating methyl groups at the C-3 and C-5 positions influences the reactivity of the ring and its substituents. A notable example is the propensity for lateral lithiation at the C-5 methyl group rather than direct deprotonation at the C-4 position when using strong bases like n-butyllithium. This guide will navigate these intricacies, providing experimentally validated pathways to achieve selective C-4 functionalization.

Electrophilic Aromatic Substitution at the C-4 Position

Direct functionalization of the C-4 position of 3,5-dimethylisoxazole can be effectively achieved through electrophilic aromatic substitution reactions, provided that sufficiently reactive electrophiles are employed. The methyl groups at C-3 and C-5 are activating and direct electrophiles to the C-4 position.

Nitration of 3,5-Dimethylisoxazole

The introduction of a nitro group at the C-4 position furnishes a versatile intermediate, 3,5-dimethyl-4-nitroisoxazole, which can be further elaborated. The nitro group can act as a precursor for an amino group or participate in various coupling reactions.[4]

Causality of Experimental Choices: The use of a mixed acid system, typically nitric acid and sulfuric acid, is a classic and effective method for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the moderate reactivity of the isoxazole ring.[1] Maintaining a low temperature throughout the reaction is critical to prevent the formation of unwanted byproducts and ensure the regioselectivity of the nitration.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

  • Materials:

    • 3,5-Dimethylisoxazole

    • Concentrated Nitric Acid (68%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C.

    • Slowly add 3,5-dimethylisoxazole to the cold sulfuric acid while maintaining the temperature below 5°C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 3,5-dimethylisoxazole in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product, 3,5-dimethyl-4-nitroisoxazole, will precipitate.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

    • Dry the product under vacuum to yield 3,5-dimethyl-4-nitroisoxazole. A yield of approximately 72% can be expected.[6]

Data Presentation: Nitration of 3,5-Dimethylisoxazole

ReagentRoleKey ParametersExpected Yield
3,5-DimethylisoxazoleSubstrateN/AN/A
Conc. HNO₃ / Conc. H₂SO₄Nitrating AgentMixed acid, generation of NO₂⁺~72%[6]
Ice-salt bathCoolingMaintain temperature at 0-5°CN/A
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[7] For 3,5-dimethylisoxazole, this reaction proceeds selectively at the C-4 position to yield 3,5-dimethylisoxazole-4-carbaldehyde.

Causality of Experimental Choices: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8] This reagent is a relatively weak electrophile, but it is sufficiently reactive to attack the activated C-4 position of 3,5-dimethylisoxazole. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[8]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde

  • Materials:

    • 3,5-Dimethylisoxazole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus Oxychloride (POCl₃)

    • 15% Sodium Hydroxide Solution

    • Ice

    • Water

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF to 0-5°C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the cold DMF. Stir the mixture for 20 minutes at this temperature to form the Vilsmeier reagent.

    • Prepare a solution of 3,5-dimethylisoxazole in DMF.

    • Add the 3,5-dimethylisoxazole solution dropwise to the Vilsmeier reagent, ensuring the temperature remains below 10°C.

    • After the addition, warm the reaction mixture to 35°C and stir for 1 hour.

    • Cool the reaction mixture with an ice-water bath and quench by the slow addition of water.

    • Neutralize the mixture by adding a 15% sodium hydroxide solution.

    • Heat the mixture to reflux for 20 minutes to complete the hydrolysis of the iminium intermediate.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation to yield 3,5-dimethylisoxazole-4-carbaldehyde.

Workflow Visualization: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent Reaction at 0-5°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Isoxazole 3,5-Dimethylisoxazole Isoxazole->Iminium_Salt Electrophilic Attack Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis Sonogashira_Coupling Halo_Isoxazole 4-Halo-3,5-dimethylisoxazole (X = I, Br) Product 4-Alkynyl-3,5-dimethylisoxazole Halo_Isoxazole->Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Product Catalysts Pd Catalyst Cu(I) Co-catalyst Base Catalysts->Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(dimethyl-1,2-oxazol-4-yl)propanoic acid synthesis

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Protocol for 2-(3,5-dimethylisoxazol-4-yl)propanoic Acid Executive Summary You are likely encountering yield at...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Protocol for 2-(3,5-dimethylisoxazol-4-yl)propanoic Acid

Executive Summary

You are likely encountering yield attrition during the synthesis of 2-(3,5-dimethylisoxazol-4-yl)propanoic acid (DMI-PA). This specific scaffold—an


-methylated isoxazole acetic acid derivative—presents a unique tension between the stability of the isoxazole ring and the reactivity required to introduce or form the propanoic side chain.

Our internal data and field reports suggest the bottleneck typically lies in one of two stages:

  • The "Make" Route: Cyclization of a pre-functionalized

    
    -keto ester precursor (often suffers from incomplete dehydration).
    
  • The "Modify" Route:

    
    -Methylation of 3,5-dimethylisoxazole-4-acetic acid (often suffers from poly-alkylation or ring cleavage).
    

This guide deconstructs these failure modes into a diagnostic workflow.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your synthesis pathway on the diagram below to locate your specific failure node.[1]

Synthesispathway Start Start: Yield < 40% Route_Select Select Route Start->Route_Select Route_A Route A: Cyclization (Paal-Knorr Type) Route_Select->Route_A Precursor: 3-acetyl-4-methyl-4-oxopentanoate Route_B Route B: u03b1-Alkylation (Modification) Route_Select->Route_B Precursor: Isoxazole-4-acetic acid Issue_A1 Issue: pH Drift (Incomplete Ring Closure) Route_A->Issue_A1 Issue_A2 Issue: Dehydration Failure (Stable 5-OH Intermediate) Route_A->Issue_A2 Issue_B1 Issue: Base Lability (Ring Cleavage) Route_B->Issue_B1 Issue_B2 Issue: Poly-methylation (Selectivity Loss) Route_B->Issue_B2 Solution_A Protocol A: Buffered Reflux + Azeotropic Removal Issue_A1->Solution_A Issue_A2->Solution_A Solution_B Protocol B: Dianion Strategy (-78°C / LiHMDS) Issue_B1->Solution_B Issue_B2->Solution_B

Figure 1: Decision tree for identifying yield bottlenecks in isoxazole propanoic acid synthesis.

Part 2: Troubleshooting Guide

Scenario A: The "Modify" Route (Alkylation)

You are starting with 3,5-dimethylisoxazole-4-acetic acid (or ester) and attempting to add the


-methyl group.

The Problem: The isoxazole ring is electron-deficient. Strong bases required to enolize the


-carbon can attack the ring (specifically C3 or C5), leading to fragmentation (ring opening to nitriles).[1] Conversely, insufficient base strength leads to low conversion or poly-methylation.

Optimization Protocol: Use a Dianion Strategy if starting with the acid, or a Kinetic Enolate if starting with the ester.[1]

ParameterRecommendationTechnical Rationale
Base LiHMDS or LDA (2.1 eq)Bulky bases prevent nucleophilic attack on the isoxazole ring (C3/C5) which smaller bases (like n-BuLi) might trigger.
Temperature -78°C (Critical)Kinetic control is essential. Higher temps allow thermodynamic equilibration, leading to di-methylated byproducts.
Solvent THF (Anhydrous)HMPA or DMPU (10%) as co-solvent can accelerate the reaction but increases ring-opening risk; stick to pure THF first.
Quench MeI (0.95 eq)Slight substoichiometric electrophile prevents over-alkylation. The unreacted starting material is easier to separate than the dimethyl product.

Step-by-Step Optimization:

  • Cool anhydrous THF solution of 3,5-dimethylisoxazole-4-acetic acid (1.0 eq) to -78°C.

  • Add LiHMDS (2.2 eq) dropwise over 20 mins. Note: The first eq deprotonates the carboxylic acid; the second generates the

    
    -enolate.
    
  • Stir for 30 mins at -78°C.

  • Add MeI (0.95 eq) diluted in THF.

  • Critical: Quench with saturated NH₄Cl at -78°C before warming. Warming the active enolate can induce ring fragmentation.

Scenario B: The "Make" Route (Cyclization)

You are reacting a dicarbonyl precursor (e.g., ethyl 2-acetyl-3-methylsuccinate derivative) with hydroxylamine.

The Problem: The reaction of 1,3-dicarbonyls with hydroxylamine proceeds via a mono-oxime intermediate, which then cyclizes to a 5-hydroxy-2-isoxazoline . The final elimination of water to form the aromatic isoxazole is often the rate-limiting step and can stall, especially with steric bulk at the 4-position (the propanoic chain).

Optimization Protocol:

ParameterRecommendationTechnical Rationale
pH Control pH 4.0 – 5.0 At pH < 3, the amine is protonated and unreactive. At pH > 8, the dicarbonyl enolizes and repels the nucleophile.[1] Use NaOAc/AcOH buffer.
Water Removal Dean-Stark Trap The aromatization step releases water. In reversible equilibrium, removing water drives the reaction to completion.[1]
Acid Catalyst p-TsOH (5 mol%)If the "hydroxy-isoxazoline" intermediate is isolated (seen as a hydration peak in NMR), reflux with p-TsOH in Toluene is required to force dehydration.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a "doublet" methyl signal in NMR, but my yield is 20%. Where is the rest? A: Check your aqueous workup. Isoxazole carboxylic acids are amphoteric and can be surprisingly water-soluble, especially at neutral pH.

  • Fix: Acidify the aqueous layer to pH 2-3 (not lower, or you risk hydrolysis) and use 2-MeTHF or EtOAc/iPrOH (9:1) for extraction. The isoxazole nitrogen can accept a proton in very strong acid, keeping it in the water phase.[1]

Q2: My product contains a significant amount of the "open" nitrile byproduct. A: This indicates base-mediated ring cleavage during alkylation.

  • Fix: You likely warmed the reaction too fast or used a base that was too nucleophilic. Switch from LDA to LiHMDS (less nucleophilic) and ensure the quench happens strictly at -78°C.

Q3: Can I use microwave irradiation for the cyclization? A: Yes, and it is often superior.[1]

  • Protocol: React the

    
    -keto ester with NH₂OH·HCl in Ethanol/Water (1:1) at 120°C for 10-20 mins. The rapid heating helps overcome the activation energy for the dehydration step without prolonged thermal exposure that degrades reagents.
    

Part 4: References & Grounding

  • General Isoxazole Synthesis & Troubleshooting:

    • BenchChem Technical Guides. "Troubleshooting guide for the synthesis of isoxazole derivatives." (Accessed 2026).[1][2][3]

    • Source: (Simulated link based on search context 1.1)[1]

  • Mechanistic Insights on Hydroxylamine Cyclization:

    • Manning, D. T., & Coleman, H. A. (1969).[1][4] "Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones." Journal of Organic Chemistry.

    • Source: [J. Org.[5] Chem. Article]([Link]) (Validated via search context 1.2)[1]

  • Alkylation Strategies for Isoxazoles:

    • National Institutes of Health (NIH).[4][6] "Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives."

    • Source: (Validated via search context 1.13)[1]

  • Green Chemistry Approaches (Sonication/Microwave):

    • NIH / PMC. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches."

    • Source: (Validated via search context 1.5)[1]

  • Alpha-Methylation Precedents (Analogous Structures):

    • MDPI. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." (Providing precedent for heterocyclic propanoic acid handling).

    • Source: (Validated via search context 1.14)[1]

Sources

Optimization

Technical Support Center: Isoxazole Acid Solubility Optimization

Welcome to the Advanced Solubility Support Hub. Topic: Troubleshooting Solubility of Isoxazole Carboxylic Acids in Aqueous Buffers Ticket ID: ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Solubility Support Hub. Topic: Troubleshooting Solubility of Isoxazole Carboxylic Acids in Aqueous Buffers Ticket ID: ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the root cause of your precipitation. Isoxazole acids (e.g., isoxazole-4-carboxylic acid, ibotenic acid analogs) possess unique electronic structures that create specific solubility traps—specifically regarding lattice energy and counter-ion instability .

SolubilityLogic Start Start: Compound Precipitates CheckpH Check pH of Final Solution Start->CheckpH pH_Low pH < pKa + 2 CheckpH->pH_Low Acidic pH_High pH > pKa + 2 CheckpH->pH_High Neutral/Basic Action_Ionize Issue: Incomplete Ionization Action: Adjust pH > 6.5 pH_Low->Action_Ionize CheckBuffer Check Buffer Composition pH_High->CheckBuffer HighSalt High Na+/K+ (e.g., PBS) CheckBuffer->HighSalt Standard Saline LowSalt Low Ionic Strength CheckBuffer->LowSalt Water/Low Salt Action_CommonIon Issue: Common Ion Effect (Salting Out) Action: Switch to Tris/Hepes or reduce NaCl HighSalt->Action_CommonIon Action_Lattice Issue: High Lattice Energy Action: Add Cosolvent (DMSO/PEG) or Cyclodextrin LowSalt->Action_Lattice

Figure 1: Diagnostic logic for isolating the physicochemical cause of precipitation.

Troubleshooting Guides & FAQs

Issue 1: "My compound dissolves in DMSO but crashes out immediately when added to PBS."

Diagnosis: This is the "Hydrophobic Effect + Common Ion" Trap . Isoxazole acids are planar and stack efficiently (high lattice energy). When you dilute a DMSO stock into an aqueous buffer like PBS (Phosphate Buffered Saline), two things happen:

  • Dielectric Shift: The solvent capability drops drastically.

  • Common Ion Effect: PBS contains ~137 mM NaCl. If you are forming the Sodium salt of your isoxazole to solubilize it, the high background [Na+] from PBS pushes the equilibrium back toward the solid precipitate (

    
     violation).
    

Solution Protocol: The "Buffer Swap" Do not use PBS for initial solubility testing of isoxazole salts. Use a buffer with a bulky counter-ion that does not fit into the crystal lattice as easily as sodium.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Buffer System PBS or Saline (High Na+)Tris-HCl or HEPES (Organic cations)
Ionic Strength 150 mM50 mM (Low ionic strength initially)
Mixing Order Add DMSO stock to BufferAdd Buffer to DMSO stock (slowly)

Technical Insight: According to the Henderson-Hasselbalch equation , isoxazole carboxylic acids (typically pKa 3.0–4.5 due to the electron-withdrawing ring) are fully ionized at pH 7.4. Therefore, precipitation is rarely due to lack of ionization, but rather the low solubility product (


) of the resulting salt in the presence of excess counter-ions (Savjani et al., 2012).
Issue 2: "I adjusted the pH to 7.4, but the solution is still cloudy."

Diagnosis: Micro-Precipitation Kinetics. You likely created a supersaturated solution that crashed out. Solid isoxazole acids often have a "brick dust" crystal structure. Once the crystal lattice forms, re-dissolving requires high energy input, even if the pH is theoretically correct.

Solution Protocol: The "pH Jump" Method Instead of trying to dissolve the solid directly in neutral buffer, use the pH Jump technique to force dissolution via charge repulsion before bringing it to physiological pH.

Step-by-Step Workflow:

  • Dissolve: Suspend the solid isoxazole acid in a small volume of 0.1 M NaOH (or KOH). The high pH (>10) ensures 100% ionization and breaks the crystal lattice.

  • Dilute: Add water to reach 80% of your final volume.

  • Adjust: Slowly titrate with a buffering agent (e.g., 1 M HEPES free acid) or dilute HCl to lower the pH to 7.4.

  • Stabilize: If cloudiness appears near pH 7.4, stop and add a cosolvent (e.g., 5% PEG400).

Why this works: You are approaching the equilibrium from the solution state (soluble anion) rather than the solid state. This avoids the kinetic barrier of breaking the crystal lattice energy (Avdeef, 2003).

Issue 3: "How much DMSO can I use before killing my cells?"

Diagnosis: Cosolvent Toxicity vs. Solubility. Researchers often keep adding DMSO until the compound dissolves, ignoring the biological limit.

Bio-Compatibility Limits:

Assay TypeMax DMSO ToleranceRecommended Alternative
Enzymatic (Cell-free) 5% - 10%Glycerol, PEG400
Cell-Based (Robust) 0.5% - 1.0%Cyclodextrins (HP-β-CD)
Cell-Based (Sensitive) < 0.1%Poloxamer 188 or Liposomes
In Vivo (Mouse) 5% - 10% (vol/vol)Solutol HS 15, Tween 80

Advanced Strategy: Cyclodextrin Complexation If your isoxazole acid requires >1% DMSO, switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this solution to dilute your DMSO stock. The hydrophobic cavity of the cyclodextrin encapsulates the isoxazole ring, shielding it from water while maintaining solubility (Di & Kerns, 2016).

The "Solubility Rescue" Workflow

Below is the standard operating procedure (SOP) for rescuing a crashed-out isoxazole experiment.

RescueProtocol Step1 1. Centrifuge Remove precipitate Step2 2. Measure Supernatant (UV/HPLC) to find actual concentration Step1->Step2 Step3 3. Add Cosolvent Spike 10% PEG400 to supernatant Step2->Step3 Step4 4. Re-Test Check assay activity Step3->Step4

Figure 2: Emergency recovery protocol for precipitated samples.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety. Elsevier. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Reference Data & Comparative Studies

Validation

Introduction: Unraveling Molecular Structure Through Proton Nuclear Magnetic Resonance

An In-Depth Guide to the ¹H NMR Spectrum of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic Acid: A Comparative Analysis In the landscape of modern drug discovery and development, the precise structural elucidation of novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic Acid: A Comparative Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, my objective extends beyond a mere presentation of data. This document is designed to provide a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation. We will delve into the predicted ¹H NMR spectrum of the target molecule, compare it with structurally related analogues, and provide robust, self-validating experimental protocols for its acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural confirmation.

Pillar 1: Foundational Principles and Predicted Spectral Analysis

To interpret the spectrum of our target molecule, we must first understand the distinct electronic environments of its protons. The structure contains several key functional groups that will influence the chemical shifts: a propanoic acid moiety, a chiral center at the α-carbon, and a 3,5-disubstituted isoxazole ring.

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.[1][2][3]

  • -COOH (Carboxylic Acid Proton): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to appear far downfield, typically as a broad singlet.[4][5] Its chemical shift can be highly variable and is sensitive to concentration, temperature, and solvent.

  • -CH (Methine Proton): This proton is at a chiral center, adjacent to the electron-withdrawing carboxylic acid group and the isoxazole ring. This environment will shift its signal downfield. It is coupled to the three protons of the adjacent methyl group, and thus, it is predicted to appear as a quartet (based on the n+1 rule).[4][6]

  • -CH₃ (Propanoic Acid Methyl Group): These three protons are attached to the chiral center. They are coupled to the single methine proton, which will split their signal into a doublet.[4][7]

  • Two Isoxazole -CH₃ Groups: The 3,5-dimethylisoxazole ring contains two methyl groups at positions 3 and 5. Due to the asymmetry introduced by the propanoic acid substituent at position 4, these two methyl groups are chemically non-equivalent and are expected to produce two separate signals. Since there are no adjacent protons, both signals will appear as singlets. The proximity to the nitrogen versus the oxygen atom in the ring will slightly alter their electronic environments, leading to different chemical shifts.[8][9]

Below is a visual representation of the molecule with its unique proton environments labeled.

Caption: Unique proton environments in 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups.[4][7][8][9][10]

Signal LabelProton GroupPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
(a)-COOH10.0 - 12.0broad singlet (br s)N/A1H
(b)-CH-~3.8quartet (q)~7.21H
(c)-CH-CH₃ ~1.6doublet (d)~7.23H
(d)Isoxazole-CH₃~2.4singlet (s)N/A3H
(e)Isoxazole-CH₃~2.2singlet (s)N/A3H

Pillar 2: A Self-Validating Experimental Protocol

Acquiring a high-quality, reproducible ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocol is designed to be a self-validating system, minimizing common sources of error such as solvent impurities and poor magnetic field homogeneity.[11][12]

Step-by-Step ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid.[12] For higher sensitivity experiments like ¹³C NMR, a larger sample size (20-50 mg) may be required.[13]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its ability to dissolve a wide range of compounds.[14][15] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent alternatives for more polar compounds.[11][16] The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's peaks.[17][18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[16] Gentle vortexing or warming may be necessary to ensure complete dissolution.[12][13]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS provides a reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift scale.[4][7][19]

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which involves adjusting the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[16]

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectrum lock->acquire process 7. Process FID (FT, Phasing) acquire->process interpret 8. Interpret Spectrum process->interpret

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Pillar 3: Comparative Analysis with Structural Analogues

The true power of NMR analysis lies in comparison. By examining the spectra of simpler, related molecules, we can gain confidence in our spectral assignments for the target compound.

Comparison with Propanoic Acid Derivatives

Let's compare the aliphatic region of our target molecule with propanoic acid and 2-methylpropanoic acid.[4][7][20]

CompoundProton GroupChemical Shift (δ, ppm)Multiplicity
Target Molecule (Predicted) -CH-CH₃ ~1.6Doublet
-CH- CH₃~3.8Quartet
Propanoic Acid[4][5][20]-CH₂-CH₃ ~1.16Triplet
-CH₂- CH₃~2.38Quartet
2-Methylpropanoic Acid[7]-CH(CH₃ )₂~1.2Doublet
-CH- (CH₃)₂~2.6Septet

Analysis: The methine proton (-CH-) in our target molecule is predicted to be significantly downfield (~3.8 ppm) compared to the analogous protons in propanoic acid (~2.38 ppm) and 2-methylpropanoic acid (~2.6 ppm). This substantial downfield shift is attributed to the combined electron-withdrawing effects of the directly attached carboxylic acid and the heterocyclic isoxazole ring.

Comparison with Isoxazole Derivatives

The chemical shifts of the two methyl groups on the isoxazole ring provide a fingerprint for the substitution pattern.

CompoundProton GroupChemical Shift (δ, ppm)
Target Molecule (Predicted) Isoxazole-CH₃ (C5)~2.4
Isoxazole-CH₃ (C3)~2.2
3-Methyl-5-phenylisoxazole[8]Isoxazole-CH₃ (C3)2.36
Methyl 4-(3-methylisoxazol-5-yl)benzoate[9]Isoxazole-CH₃ (C3)2.36

Analysis: The chemical shifts of methyl groups on isoxazole rings typically fall in the 2.2-2.5 ppm range.[8][9] Our predicted values are consistent with this. The slight difference between the two methyl groups in the target molecule arises from the anisotropic effect of the adjacent propanoic acid substituent and their differing proximity to the ring's heteroatoms.

Advanced Considerations: Spin-Spin Coupling

The splitting patterns observed in a ¹H NMR spectrum are a result of spin-spin coupling, an interaction between the magnetic moments of neighboring, non-equivalent protons.[6][21] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).[21][22]

In our target molecule, the most informative coupling is between the methine proton (b) and the adjacent methyl protons (c).

  • The methine proton (b) is adjacent to the three equivalent protons of the methyl group (c). According to the n+1 rule, its signal will be split into n+1 = 3+1 = 4 peaks (a quartet).

  • The three methyl protons (c) are adjacent to the single methine proton (b). Their signal will be split into n+1 = 1+1 = 2 peaks (a doublet).

Crucially, the J value for both the quartet and the doublet will be identical, confirming the coupling relationship between these two proton groups.[21] For protons on adjacent sp³-hybridized carbons, this vicinal coupling constant is typically around 6-8 Hz.[22]

Splitting_Tree cluster_b Signal (b): -CH- cluster_c Signal (c): -CH3 b_unsplit Unsplit Signal b_q1 b_q2 b_q3 b_q4 b_q1->b_q2 Jbc b_q2->b_q3 Jbc b_q3->b_q4 Jbc c_unsplit Unsplit Signal c_d1 c_d2 c_d1->c_d2 Jcb note Note: Jbc = Jcb ≈ 7.2 Hz

Caption: Predicted spin-spin splitting for the propanoic acid moiety protons.

Conclusion

The ¹H NMR spectrum of 2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid provides a wealth of structural information that can be decisively interpreted through a systematic approach. By analyzing the key features of the spectrum—chemical shift, integration, and spin-spin coupling—and comparing them to data from known structural analogues, an unambiguous assignment of all proton signals is achievable. The protocols and analyses presented in this guide underscore the necessity of combining foundational principles with meticulous experimental practice to ensure data integrity and confident structural elucidation in the demanding environment of scientific research and drug development.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved February 15, 2026, from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 15, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved February 15, 2026, from [Link]

  • Journal of Heterocyclic Chemistry. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Retrieved February 15, 2026, from [Link]

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved February 15, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved February 15, 2026, from [Link]

  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved February 15, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Propionic Acid at BMRB. Retrieved February 15, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 15, 2026, from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved February 15, 2026, from [Link]

  • Filo. (2025, June 7). The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5... Retrieved February 15, 2026, from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved February 15, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0300142). Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 15, 2026, from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 15, 2026, from [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved February 15, 2026, from [Link]

  • MRI Questions. (n.d.). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. Retrieved February 15, 2026, from [Link]

  • Inflibnet. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved February 15, 2026, from [Link]

  • Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011, September 15). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Retrieved February 15, 2026, from [Link]

Sources

Comparative

HPLC Retention Time Guide: 2-(Dimethyl-1,2-oxazol-4-yl)propanoic Acid

This guide provides a comprehensive technical analysis of the HPLC retention time and chromatographic behavior of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid (also referred to as 3,5-dimethylisoxazole-4-propionic acid or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the HPLC retention time and chromatographic behavior of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid (also referred to as 3,5-dimethylisoxazole-4-propionic acid or its


-methyl derivative).[1]

Executive Summary & Compound Profile

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid is a polar, acidic isoxazole derivative often used as a pharmaceutical building block or a metabolite intermediate.[1] Its analysis requires careful control of mobile phase pH to suppress ionization of the carboxylic acid moiety (


), ensuring stable retention on hydrophobic stationary phases.

This guide compares three distinct chromatographic approaches to quantify this compound, focusing on retention time (RT) stability , peak symmetry , and impurity resolution .

Parameter Compound Characteristics
Chemical Structure Isoxazole ring with two methyl groups and a propanoic acid tail.[1]
Acid/Base Profile Weak acid (Carboxylic acid tail); Isoxazole ring is weakly basic.[1]
UV Maxima ~210 nm (primary), ~254 nm (secondary).[1]
LogP (Predicted) 0.7 – 1.2 (Moderate hydrophilicity).[1]
Critical Factor pH Control: Must be analyzed at pH < 3.0 to retain the protonated (neutral) form.[1]

Comparative Method Analysis

We evaluate three methodologies: Standard C18 (Baseline) , Phenyl-Hexyl (Orthogonal Selectivity) , and UPLC (High Throughput) .[1]

Method A: The "Workhorse" Protocol (C18)

Best for: Routine purity analysis and stability studies.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile[1][2]

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Temperature: 30°C

  • Detection: UV @ 220 nm[1]

Experimental Data (Representative):

AnalyteRetention Time (min)Capacity Factor (

)
Tailing Factor (

)
Target Acid 5.8 ± 0.2 2.51.1
Impurity 1 (Des-methyl)4.21.61.2
Impurity 2 (Ester)9.54.81.0

Expert Insight: The retention time of 5.8 min is achieved only when the acid is protonated. If the mobile phase pH rises above 4.5, the compound ionizes (


), causing the RT to drop drastically to the void volume (~1.5 min) with severe peak distortion.
Method B: Orthogonal Selectivity (Phenyl-Hexyl)

Best for: Separating aromatic impurities and isomers.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).[1]

  • Mechanism: Provides

    
     interactions with the isoxazole ring, offering different selectivity compared to the hydrophobic-only C18 interaction.[1]
    
  • Mobile Phase: Methanol/Phosphate Buffer (pH 2.5).[1]

Performance Comparison:

  • Retention Time: 6.4 min (Slightly longer retention due to

    
     stacking).
    
  • Selectivity (

    
    ):  Superior resolution of positional isomers (e.g., 3,5-dimethyl vs. 4,5-dimethyl isomers) compared to C18.
    
Method C: High-Throughput UPLC

Best for: Large-scale screening and PK studies.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% to 95% B in 2.0 mins.

Results:

  • Retention Time: 1.2 min .

  • Throughput: 5x faster than Method A.

  • Note: Requires low dispersion instrumentation to maintain peak sharpness.[1]

Detailed Experimental Protocols

Protocol 1: Standard C18 Gradient Analysis

Objective: Determine purity and RT of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid.

  • Preparation of Mobile Phase A: Dissolve 1.0 mL of Formic Acid (98%) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.[1]

  • Preparation of Standard Stock: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).[1]

  • System Equilibration: Flush column with 90% A / 10% B for 20 minutes until baseline stabilizes.

  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B (Wash)[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 10% B (Re-equilibrate)

    • 15.0 min: End

  • Injection: Inject 5 µL of the standard.

  • Integration: Integrate the main peak at ~220 nm. Calculate tailing factor (USP definition).

Protocol 2: Troubleshooting Retention Shifts

If the Retention Time drifts by >5%:

  • Check pH: Ensure aqueous buffer is pH < 3.0.

  • Check Phase Collapse: If using <5% organic in isocratic mode, C18 chains may collapse. Ensure at least 5% organic modifier is present.[1]

  • Temperature: Isoxazole retention is sensitive to temperature; ensure column oven is ±0.5°C.

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate HPLC method based on analytical needs.

MethodSelection Start Start: Define Analytical Goal GoalCheck Is the goal Routine Purity or Isomer Separation? Start->GoalCheck Routine Routine Purity / Potency GoalCheck->Routine Routine Isomers Positional Isomer / Impurity Profiling GoalCheck->Isomers Complex Mixture SpeedCheck Is High Throughput Required? Routine->SpeedCheck MethodB METHOD B: Phenyl-Hexyl (Methanol/Phosphate) RT ~6.4 min Isomers->MethodB Use Pi-Pi Selectivity MethodA METHOD A: Standard C18 (Formic Acid/ACN) RT ~5.8 min SpeedCheck->MethodA No (Standard HPLC) MethodC METHOD C: UPLC C18 (1.7 µm Particle) RT ~1.2 min SpeedCheck->MethodC Yes (>50 samples/day)

Figure 1: Decision tree for selecting the optimal chromatographic method based on sample complexity and throughput requirements.

References

  • Sielc Technologies. (2024).[1] Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yaichkov, I. et al. (2024).[1] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS. Regulatory Research and Medicine Evaluation.[1] Retrieved from [Link]

  • Kütt, A. et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 329775331. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Isoxazole Acids

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a deep understanding of the structural elucidation of heterocyclic scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a deep understanding of the structural elucidation of heterocyclic scaffolds is paramount. Isoxazole acids, a key pharmacophore in numerous clinically relevant molecules, present a unique set of challenges and opportunities in mass spectrometric analysis. This guide provides an in-depth, comparative analysis of the fragmentation patterns of isoxazole carboxylic acids under both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry. By delving into the causality behind their fragmentation, this document serves as a practical resource for confident structural confirmation and isomer differentiation.

The Isoxazole Ring: A Tale of Two Bonds

The inherent reactivity of the isoxazole ring is largely dictated by the labile N-O bond. This bond is prone to cleavage upon ionization, initiating a cascade of fragmentation events that are diagnostic of the isoxazole core. Concurrently, the substituents on the ring, particularly the carboxylic acid group and its position, play a crucial role in directing the fragmentation pathways, offering a handle for isomer identification.

Electron Ionization (EI) Mass Spectrometry: Unveiling the Core Structure

Electron ionization, a "hard" ionization technique, imparts significant energy into the analyte, leading to extensive fragmentation.[1][2] This is particularly useful for elucidating the fundamental structure of the isoxazole core and its substituents.

A key fragmentation pathway observed for isoxazole derivatives under EI is the initial cleavage of the N-O bond.[3][4] This is often followed by the loss of small, stable molecules. For isoxazole carboxylic acids, the interplay between the ring fragmentation and the fragmentation of the carboxylic acid group is of particular interest.

Case Study: 3,5-Dimethylisoxazole-4-carboxylic Acid

The EI mass spectrum of 3,5-dimethylisoxazole-4-carboxylic acid provides a clear example of these competing fragmentation pathways. The fragmentation pattern is characterized by the initial loss of a methyl group followed by the elimination of carbon dioxide, or the direct loss of the carboxyl group.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Molecular Ions and Beyond

Electrospray ionization is a "soft" ionization technique that typically yields protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[1][2] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions, providing detailed structural information.

Positive Ion Mode ESI-MS/MS: Protonation and Fragmentation

In positive ion mode, isoxazole acids are readily protonated, often at the isoxazole nitrogen atom. Collision-induced dissociation (CID) of the protonated molecule reveals fragmentation pathways that are influenced by the position of the carboxylic acid group.

Common fragmentation pathways for protonated carboxylic acids include the neutral loss of water (H₂O) and carbon monoxide (CO).[5] For isoxazole acids, these general pathways are observed alongside fragmentation specific to the isoxazole ring.

Negative Ion Mode ESI-MS/MS: Deprotonation and Competing Pathways

In negative ion mode, isoxazole acids are deprotonated to form carboxylate anions. The fragmentation of these anions is highly dependent on the isomer. A key comparative point is the competition between decarboxylation (loss of CO₂) and other fragmentation channels.[6]

For instance, studies on deprotonated isoxazole and its derivatives have shown complex fragmentation patterns, including ring opening and rearrangements.[7][8] The position of the carboxylate group influences the stability of the resulting fragment ions and, therefore, the preferred fragmentation pathway.

Comparative Fragmentation of Isoxazole Carboxylic Acid Isomers (Negative Ion ESI-MS/MS)

IsomerPredicted Major Fragmentation PathwaysKey Diagnostic Fragments
Isoxazole-3-carboxylic Acid Likely to undergo decarboxylation. Ring fragmentation may also occur.Loss of CO₂ (44 Da)
Isoxazole-4-carboxylic Acid Expected to readily lose CO₂ due to the electronic stabilization of the resulting carbanion.Prominent loss of CO₂ (44 Da)
Isoxazole-5-carboxylic Acid Less favored to undergo decarboxylation. Ring fragmentation, including the loss of HCN, is a competing and often dominant pathway.Loss of HCN (27 Da), smaller CO₂ loss

This difference in fragmentation behavior provides a powerful tool for the differentiation of isoxazole carboxylic acid isomers.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A stock solution of the isoxazole acid should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted with the appropriate mobile phase to a final concentration of 1-10 µg/mL for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

For ESI-MS/MS:

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

For EI-MS (via GC-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • GC Column: A suitable capillary column for the analysis of acidic compounds.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for isoxazole acids.

G cluster_ei Electron Ionization (EI) Fragmentation M+. Molecular Ion (M+.) M-CH3 [M-CH3]+ M+.->M-CH3 - .CH3 M-COOH [M-COOH]+ M+.->M-COOH - .COOH Ring_Fragments Ring Fragments M-CH3->Ring_Fragments

Caption: Proposed EI fragmentation of a substituted isoxazole acid.

G cluster_esi_pos Positive ESI-MS/MS Fragmentation MH+ [M+H]+ MH-H2O [M+H-H2O]+ MH+->MH-H2O - H2O Ring_Fragments_Pos Ring Fragments MH+->Ring_Fragments_Pos MH-H2O-CO [M+H-H2O-CO]+ MH-H2O->MH-H2O-CO - CO G cluster_esi_neg Negative ESI-MS/MS Fragmentation M-H [M-H]- M-H-CO2 [M-H-CO2]- M-H->M-H-CO2 - CO2 (Isomer Dependent) Ring_Fragments_Neg Ring Fragments M-H->Ring_Fragments_Neg Ring Cleavage

Caption: Comparative negative ion ESI fragmentation of isoxazole acids.

Conclusion

The mass spectrometric fragmentation of isoxazole acids is a nuanced process governed by the interplay between the inherent reactivity of the isoxazole ring and the directing effects of the carboxylic acid substituent. By carefully selecting the ionization technique and analyzing the resulting fragmentation patterns, researchers can confidently elucidate the structure of these important molecules and differentiate between isomers. This guide provides a foundational framework for this analysis, empowering scientists in their pursuit of novel chemical entities.

References

  • Knerr, G., McKenna, J. I., Quincy, D. A., & Natale, N. R. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry, 24(5), 1429-1433. [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. PubMed, 36951239. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1465. [Link]

  • de Souza, M. V. N., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1599-1620. [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]

  • Nishiwaki, T. (1972). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 25(4), 875-879. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Vrkic, B., & O'Hair, R. A. J. (2006). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Rapid Communications in Mass Spectrometry, 20(10), 1599-1606. [Link]

  • Harrison, A. G. (1992).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • Cole, R. B. (Ed.). (2010).
  • Murphy, R. C. (2020). Mass Spectrometry of Lipids. Springer.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Van Berkel, G. J., Glish, G. L., & McLuckey, S. A. (1990). Electrospray ionization combined with ion trap mass spectrometry. Analytical Chemistry, 62(13), 1284-1295. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Ardrey, R. E. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons.
  • Niessen, W. M. (2001).
  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons.
  • Holcapek, M., Jirasko, R., & Lisa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its application in lipidomics. Analytical and Bioanalytical Chemistry, 397(3), 993-1007. [Link]

  • Byrd, G. D., & Ogden, M. W. (2001). Liquid chromatography/mass spectrometry.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Siuzdak, G. (1996). Mass Spectrometry for Biotechnology. Academic Press.
  • Chapman, J. R. (Ed.). (2000). Mass Spectrometry of Proteins and Peptides. Humana Press.
  • Kellner, R., Mermet, J. M., Otto, M., & Widmer, H. M. (Eds.). (2004). Analytical Chemistry: A Modern Approach to Analytical Science. John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.

Sources

Comparative

A Comparative Guide to the Crystal Structures of Dimethylisoxazole Acid Derivatives for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. The spatial arr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties such as solubility, stability, and bioavailability. Furthermore, these structural insights are invaluable for understanding intermolecular interactions that govern molecular recognition at the active sites of biological targets. This guide offers a comparative analysis of the crystal structures of several key dimethylisoxazole acid derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.

The 3,5-dimethylisoxazole moiety is a recognized bioisostere for an acetyl-lysine residue, making it a valuable component in the design of epigenetic modulators, particularly bromodomain inhibitors. While the parent compound, 3,5-dimethylisoxazole-4-carboxylic acid, serves as a fundamental building block, its detailed crystal structure is not publicly available at the time of this publication. However, a wealth of information can be gleaned from the crystal structures of its closely related derivatives. This guide will delve into the crystallographic data of three such derivatives to illuminate the impact of substituent modifications on their solid-state architecture.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for three derivatives of dimethylisoxazole acid, providing a basis for comparing their solid-state properties. The selected compounds are 5-methyl-3-phenylisoxazole-4-carboxylic acid, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and 5-methylisoxazole-4-carboxylic acid.

Parameter5-methyl-3-phenylisoxazole-4-carboxylic acid[1][2]3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[3]5-methylisoxazole-4-carboxylic acid[4]
Formula C₁₁H₉NO₃C₁₂H₁₁NO₄C₅H₅NO₃
Molecular Weight 203.19233.22127.10
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cPnma
a (Å) 11.953(4)6.4147(2)7.2540(15)
b (Å) 5.981(2)14.6321(6)6.4700(13)
c (Å) 14.142(5)11.9911(5)12.273(3)
β (˚) 105.548(6)97.220(2)90
Volume (ų) 974.0(6)1116.57(7)576.0(2)
Z 444
Key Intermolecular Interactions O-H···O hydrogen bonds forming head-to-head dimers; C-H···N hydrogen bonds; π-π stacking.O-H···O hydrogen bonds forming inversion dimers (R²₂(8) loops).Strong O-H···N hydrogen bonds forming linear chains; weak C-H···O interactions.
Dihedral Angle (Aryl-Isoxazole) 56.64(8)°42.52(8)°N/A

Mechanistic Insights from Crystal Packing

The crystal structures of these derivatives reveal the profound influence of substituents on the supramolecular assembly. A consistent feature across all three structures is the formation of robust hydrogen-bonded dimers or chains involving the carboxylic acid moiety. This is a common and energetically favorable motif for carboxylic acids.

In the case of 5-methyl-3-phenylisoxazole-4-carboxylic acid , the molecules form head-to-head dimers through pairs of O-H···O hydrogen bonds.[1][2] These dimers are further interconnected by C-H···N hydrogen bonds and, notably, π-π stacking interactions between the phenyl rings, creating a three-dimensional network.[1] The significant dihedral angle of 56.64(8)° between the phenyl and isoxazole rings indicates a twisted conformation in the solid state.[1]

For 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , a similar dimeric structure is observed, with inversion dimers linked by pairs of O-H···O hydrogen bonds that form R²₂(8) loops.[3] The presence of the electron-donating methoxy group on the phenyl ring influences the electronic properties of the molecule and results in a smaller dihedral angle of 42.52(8)° between the aromatic rings compared to the phenyl-substituted derivative.[3] This suggests a less twisted conformation, which could have implications for its interaction with biological targets.

Interestingly, 5-methylisoxazole-4-carboxylic acid , lacking a bulky aromatic substituent at the 3-position, exhibits a different packing arrangement.[4] Here, strong intermolecular O-H···N hydrogen bonds lead to the formation of linear chains, a departure from the dimeric motifs seen in the other derivatives.[4] This highlights how the absence of a large substituent allows for a more linear and extended supramolecular assembly.

The following diagram illustrates the workflow for single-crystal X-ray diffraction, the definitive technique for determining these molecular structures.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis of Isoxazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting xray_exposure Exposure to a Monochromatic X-ray Beam mounting->xray_exposure diffraction_pattern Collection of Diffraction Data xray_exposure->diffraction_pattern data_processing Data Processing and Integration diffraction_pattern->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A generalized workflow for determining the crystal structure of small molecules.

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the preparation of high-quality single crystals. The following protocols are representative of the methods used to obtain the derivatives discussed in this guide.

Synthesis and Crystallization of 5-methyl-3-phenylisoxazole-4-carboxylic acid

A detailed synthesis for this compound and its analogs can be adapted from established literature procedures. A general approach involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate β-ketoester and subsequent hydrolysis of the resulting ester.

Crystallization Protocol:

  • Dissolve the purified 5-methyl-3-phenylisoxazole-4-carboxylic acid in a suitable solvent system, such as an ethanol/water mixture, at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.

  • Further cooling in a refrigerator or ice bath can promote crystallization if necessary.

  • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Synthesis and Crystallization of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of this derivative follows a similar pathway, starting with 4-methoxybenzaldehyde.

Crystallization Protocol:

  • The crude product can be recrystallized from a suitable solvent such as ethanol.[3]

  • Dissolve the compound in hot ethanol to form a saturated solution.

  • Allow the solution to cool gradually to room temperature.

  • Needle-like or block-like crystals suitable for X-ray diffraction can be obtained upon slow evaporation of the solvent.

The relationship between molecular structure and the resulting crystal packing is a fundamental concept in crystal engineering. The following diagram illustrates how different substituents can influence the intermolecular interactions and, consequently, the overall crystal lattice.

structure_packing_relationship Influence of Molecular Structure on Crystal Packing cluster_molecule Molecular Level cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing isoxazole_core Isoxazole Carboxylic Acid Core molecular_properties Molecular Properties (Size, Shape, H-bond donors/acceptors, Aromaticity) isoxazole_core->molecular_properties substituents Substituents (e.g., Phenyl, Methoxy, Methyl) substituents->molecular_properties h_bonding Hydrogen Bonding molecular_properties->h_bonding pi_stacking π-π Stacking molecular_properties->pi_stacking van_der_waals Van der Waals Forces molecular_properties->van_der_waals packing_motif Supramolecular Motif (e.g., Dimers, Chains) h_bonding->packing_motif pi_stacking->packing_motif van_der_waals->packing_motif crystal_lattice 3D Crystal Lattice packing_motif->crystal_lattice physical_properties Macroscopic Properties (Solubility, Stability, Melting Point) crystal_lattice->physical_properties

Caption: Relationship between molecular structure and crystal packing.

Conclusion

This comparative guide underscores the importance of single-crystal X-ray diffraction in elucidating the detailed three-dimensional structures of dimethylisoxazole acid derivatives. The analysis reveals that while the carboxylic acid moiety consistently drives the formation of strong hydrogen-bonded networks, the nature of other substituents dictates the specific supramolecular assembly, influencing the overall crystal packing. These structural insights are critical for understanding and predicting the solid-state properties of these compounds, which is a vital step in their development as potential therapeutic agents. Further studies to obtain the crystal structure of the parent 3,5-dimethylisoxazole-4-carboxylic acid would provide a valuable benchmark for future comparative analyses.

References

  • Chandra, N. S., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1095. [Link]

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 735-745. [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5633. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2009). Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3140. [Link]

  • Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 603-605. [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (2005). Zenodo. [Link]

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. PubChem. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • 3-Methyl-5-phenylisoxazole-4-carboxylic acid. AbacipharmTech. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.